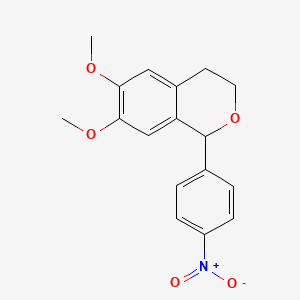
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
Übersicht
Beschreibung
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene is an important organic compound that has many uses in the scientific community. It is a highly versatile compound that can be used in a variety of applications, from synthesizing other compounds to studying the biochemical and physiological effects of its components.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Molecular Structure
Compounds similar to "6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene" have been extensively studied for their synthesis methods and molecular structures. For instance, a study by Maru and Shah (2013) detailed the synthesis and molecular crystal structure of a related compound, providing insights into its crystalline formation and spectroscopic properties. This research contributes to the understanding of the structural characteristics and synthesis pathways of such compounds (Maru & Shah, 2013).
Electrochemical Studies
The electrochemical properties of isochromene derivatives have been explored to understand their redox behavior and potential applications in materials science. Sosonkin et al. (1981) investigated the oxidative dehydrogenation of a related isochromene compound, shedding light on its electrochemical oxidation pathways and the formation of cation radicals and dications (Sosonkin et al., 1981).
Fluorescence and Spectroscopy
Research on the fluorescence properties of related compounds has shown potential applications in sensing and bioimaging. Ganin et al. (2013) explored the dual fluorescence of an asymmetric isonaphthalene imide derivative, analyzing its emission spectrum and electronic structure both in solid-state and solution. This study contributes to the understanding of the photophysical properties of such compounds and their potential use in developing fluorescent probes and sensors (Ganin et al., 2013).
Antitumor Agent Synthesis
The synthesis of compounds with structural similarities to "this compound" has been targeted for their potential antitumor properties. Mondal et al. (2003) developed a method for synthesizing a novel antitumor agent, highlighting the importance of such compounds in medicinal chemistry and drug development (Mondal et al., 2003).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-15-9-12-7-8-23-17(14(12)10-16(15)22-2)11-3-5-13(6-4-11)18(19)20/h3-6,9-10,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIQNPPEJKAASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




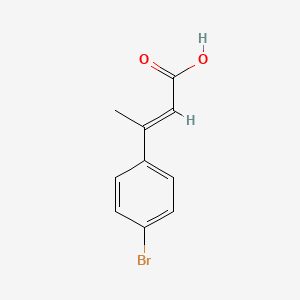
![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide](/img/structure/B3038819.png)
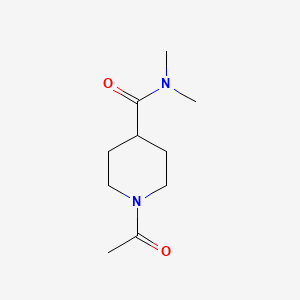
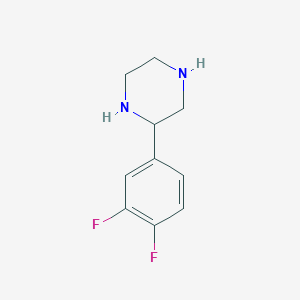
![7-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B3038822.png)

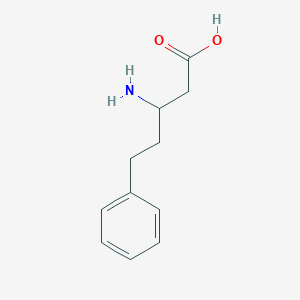
![3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3038829.png)
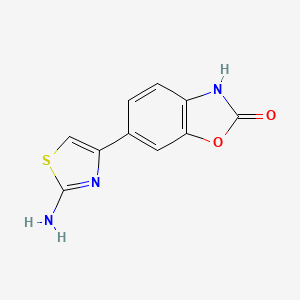
![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)
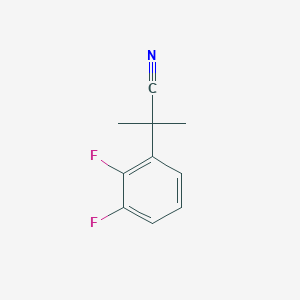

![(2E)-2-[[2-(1H-indol-3-yl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038838.png)